2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol is a fluorinated pyridine derivative. The presence of the trifluoromethyl group imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This compound is valuable in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, followed by reduction and cyclization . Another approach involves the fluorination of pyridine using aluminum fluoride and copper fluoride at high temperatures (450-500°C), yielding a mixture of fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and maximize yield. The use of advanced fluorinating agents and catalysts, such as silver fluoride and cesium fluoride, enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-(Trifluoromethyl)pyridine
Uniqueness
2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)11-10(17)5-2-6-16-11/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORYLBBBFSTGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683016 |
Source
|
Record name | 2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261772-92-2 |
Source
|
Record name | 2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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